An In-Depth Technical Guide to 2-Methyl-4-(propylamino)phenol and its Analogs
An In-Depth Technical Guide to 2-Methyl-4-(propylamino)phenol and its Analogs
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Methyl-4-(propylamino)phenol. Due to the limited availability of specific data for this compound, this guide leverages in-depth information on its close structural analog, 4-Amino-2-methylphenol (CAS 2835-96-3), as a foundational reference. The principles of aminophenol chemistry are applied to extrapolate and propose the characteristics and synthesis of the title compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: Navigating the Landscape of Substituted Aminophenols
Substituted aminophenols are a pivotal class of organic compounds, forming the backbone of numerous pharmaceuticals, dyes, and industrial chemicals.[1] Their unique molecular architecture, featuring both a nucleophilic amino group and a phenolic hydroxyl group, imparts a rich and versatile reactivity. This guide focuses on the specific, yet sparsely documented, compound 2-Methyl-4-(propylamino)phenol .
A thorough review of scientific literature and chemical databases reveals a scarcity of direct experimental data for 2-Methyl-4-(propylamino)phenol. To provide a robust and scientifically grounded resource, this guide will extensively reference the well-characterized analog, 4-Amino-2-methylphenol .[2] By understanding the properties and synthesis of this parent compound, we can logically deduce the characteristics of its N-propylated derivative. This approach, rooted in established principles of organic chemistry, allows for a predictive exploration of the title compound's potential.
This document is structured to provide a logical flow from fundamental chemical identity to practical applications. We will begin by defining the chemical structure of 2-Methyl-4-(propylamino)phenol, followed by a detailed examination of the known properties of 4-Amino-2-methylphenol. A significant portion of this guide is dedicated to a proposed synthetic pathway for 2-Methyl-4-(propylamino)phenol, with a step-by-step protocol for the key transformations. Finally, we will explore the potential applications and biological significance of this class of molecules, drawing parallels from the established roles of related aminophenol derivatives.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise structure and associated properties. This section details the identity of 2-Methyl-4-(propylamino)phenol and provides a comprehensive summary of the known physicochemical properties of its parent analog, 4-Amino-2-methylphenol.
Chemical Structure of 2-Methyl-4-(propylamino)phenol
The molecular structure of 2-Methyl-4-(propylamino)phenol is characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and a propylamino group. The IUPAC name for this compound is 2-Methyl-4-(propylamino)phenol .
Caption: Chemical structure of 2-Methyl-4-(propylamino)phenol.
Physicochemical Properties of 4-Amino-2-methylphenol
The following table summarizes the key physicochemical properties of 4-Amino-2-methylphenol, which serve as a reliable reference point for predicting the properties of its N-propylated derivative.
| Property | Value | Source |
| CAS Number | 2835-96-3 | |
| Molecular Formula | C₇H₉NO | [3][4] |
| Molecular Weight | 123.15 g/mol | [2][5] |
| Appearance | White to gray to brown crystalline powder | [5] |
| Melting Point | 174-176 °C | [5] |
| Boiling Point | 229.26 °C (estimated) | [5] |
| Solubility | Soluble in methanol | [5] |
| pKa | 10.57 (predicted) | [5] |
| InChIKey | HDGMAACKJSBLMW-UHFFFAOYSA-N |
Synthesis of 2-Methyl-4-(propylamino)phenol: A Proposed Pathway
A plausible and efficient synthetic route to 2-Methyl-4-(propylamino)phenol involves a multi-step process starting from the readily available precursor, o-cresol. This proposed pathway is based on well-established organic transformations, including nitration, reduction, and reductive amination.
Caption: Proposed synthetic pathway for 2-Methyl-4-(propylamino)phenol.
Step 1: Nitration of o-Cresol
The initial step involves the electrophilic aromatic substitution of o-cresol to introduce a nitro group at the para position relative to the hydroxyl group.[2] The hydroxyl and methyl groups are ortho, para-directing activators. The para position to the strongly activating hydroxyl group is sterically less hindered, making it the preferred site of nitration.
Experimental Protocol:
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Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with o-cresol.
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Cooling: The flask is cooled to 0-5 °C in an ice-salt bath.
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Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred o-cresol, maintaining the temperature below 10 °C.[6]
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 2-Methyl-4-nitrophenol.
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Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Step 2: Reduction of 2-Methyl-4-nitrophenol
The nitro group of 2-Methyl-4-nitrophenol is then reduced to an amino group to yield 4-Amino-2-methylphenol. This can be achieved through various methods, with catalytic hydrogenation or metal-acid reduction being the most common.[2]
Experimental Protocol (Catalytic Hydrogenation):
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Reaction Setup: A pressure vessel (Parr shaker) is charged with 2-Methyl-4-nitrophenol, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas. The mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed.
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Workup: The catalyst is removed by filtration through a pad of celite.
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Isolation: The solvent is removed under reduced pressure to yield 4-Amino-2-methylphenol.
Step 3: N-Propylation via Reductive Amination
The final step is the selective N-alkylation of 4-Amino-2-methylphenol to introduce the propyl group. Reductive amination is a highly effective method for this transformation, offering excellent selectivity for N-alkylation over O-alkylation.[7] This one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with propanal, followed by in-situ reduction with a mild reducing agent like sodium borohydride.[8]
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with 4-Amino-2-methylphenol and a suitable solvent, such as methanol.
-
Imine Formation: Propanal is added to the solution, and the mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
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Reduction: Sodium borohydride is added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Workup: After the reaction is complete, the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude 2-Methyl-4-(propylamino)phenol can be purified by column chromatography.
Potential Applications and Biological Significance
While specific applications for 2-Methyl-4-(propylamino)phenol are not documented, the broader class of aminophenol derivatives has significant utility in various fields, suggesting potential areas of interest for the title compound.
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Pharmaceutical Intermediates: Aminophenols are key building blocks in the synthesis of a wide range of pharmaceuticals.[1] The presence of reactive amino and hydroxyl groups allows for further functionalization to create complex molecules with potential therapeutic activities. For instance, derivatives of 4-aminophenol are known to exhibit analgesic and antipyretic properties.[9]
-
Dye and Pigment Synthesis: Aminophenols are extensively used as precursors in the manufacturing of azo dyes, sulfur dyes, and hair dyes.[10] The specific substitution pattern on the aromatic ring influences the color and properties of the resulting dye.
-
Antioxidant Properties: The phenolic hydroxyl group in these compounds can act as a radical scavenger, imparting antioxidant properties.[10] This makes them potentially useful as stabilizers in polymers and other materials.
-
Corrosion Inhibitors: Some aminophenol derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.
Safety and Toxicology
Direct toxicological data for 2-Methyl-4-(propylamino)phenol is unavailable. However, the safety profile of related aminophenols provides a basis for preliminary hazard assessment. Aminophenols are generally considered to be irritants and can be harmful if swallowed or absorbed through the skin.[11] Some isomers of aminophenol have been shown to have specific organ toxicities.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 2-Methyl-4-(propylamino)phenol. By leveraging the extensive data available for its close analog, 4-Amino-2-methylphenol, we have been able to construct a detailed profile of its chemical structure, physicochemical properties, and a plausible synthetic pathway. The proposed synthesis, centered around the nitration of o-cresol, subsequent reduction, and a selective reductive amination, offers a robust and efficient route to this compound.
The potential applications of 2-Methyl-4-(propylamino)phenol, inferred from the known utility of related aminophenol derivatives, span the pharmaceutical, dye, and materials science industries. This guide serves as a valuable resource for researchers and scientists interested in exploring the synthesis and potential of this and other substituted aminophenols. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological and chemical profile of 2-Methyl-4-(propylamino)phenol.
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